molecular formula C22H38O4 B14296115 Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate CAS No. 113322-34-2

Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate

Cat. No.: B14296115
CAS No.: 113322-34-2
M. Wt: 366.5 g/mol
InChI Key: HZECFGZLONCGFM-UHFFFAOYSA-N
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Description

Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a butoxybutyl group and a nonanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of furan with 1-butoxybutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with nonanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and ester group play crucial roles in its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate is unique due to its specific substitution pattern on the furan ring and the presence of a butoxybutyl group.

Properties

CAS No.

113322-34-2

Molecular Formula

C22H38O4

Molecular Weight

366.5 g/mol

IUPAC Name

methyl 9-[5-(1-butoxybutyl)furan-2-yl]nonanoate

InChI

InChI=1S/C22H38O4/c1-4-6-18-25-20(13-5-2)21-17-16-19(26-21)14-11-9-7-8-10-12-15-22(23)24-3/h16-17,20H,4-15,18H2,1-3H3

InChI Key

HZECFGZLONCGFM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CCC)C1=CC=C(O1)CCCCCCCCC(=O)OC

Origin of Product

United States

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